molecular formula C20H18BrN3O3S B6563455 N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide CAS No. 921586-49-4

N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B6563455
CAS No.: 921586-49-4
M. Wt: 460.3 g/mol
InChI Key: ROQIPNUZSZNYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4-Bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound featuring a benzamide core linked to a 4-bromo-3-methylphenyl group via a thiazole-carbamoylmethyl scaffold. This structure places it within a class of nitrogen- and sulfur-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery research. Compounds with thiazole and benzamide motifs are frequently investigated for their potential biological activities. For instance, related 2-aminothiazole derivatives have been identified as potent inhibitors of enzymes like urease, α-glucosidase, and α-amylase, making them candidates for research into new therapeutic strategies . Furthermore, structurally similar N-phenylbenzamide analogs have demonstrated broad-spectrum antiviral activity in preclinical studies, underscoring the research value of this chemical class . The presence of the 4-methoxybenzamide and brominated phenyl groups in this molecule suggests it may be a valuable intermediate or target for researchers exploring structure-activity relationships in these fields. This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S/c1-12-9-14(5-8-17(12)21)22-18(25)10-15-11-28-20(23-15)24-19(26)13-3-6-16(27-2)7-4-13/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQIPNUZSZNYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of pharmaceutical applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a thiazole ring and a benzamide moiety, which are known to contribute to various biological activities. The presence of bromine and methoxy groups also suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antitumor Activity :
    • Several studies have reported that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds targeting dihydrofolate reductase (DHFR) have shown promise in overcoming resistance mechanisms in cancers such as osteosarcoma and breast cancer .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Similar compounds have been shown to inhibit enzymes like IMPDH, which is crucial for nucleotide synthesis in rapidly dividing cells .
  • Receptor Modulation :
    • Compounds with thiazole and benzamide structures have been investigated for their ability to modulate receptor activity, potentially impacting signaling pathways related to cell growth and survival .

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes like DHFR and IMPDH, leading to reduced nucleotide synthesis and subsequent inhibition of cell proliferation.
  • Induction of Apoptosis : Similar compounds have been found to induce apoptosis in cancer cells through various signaling pathways.
  • Modulation of Cell Signaling : The compound's ability to interact with specific receptors could alter downstream signaling pathways that regulate cell survival and proliferation.

Case Studies

  • Benzamide Riboside Studies :
    • A study on benzamide riboside demonstrated its dual action by inhibiting both DHFR and IMPDH, leading to significant antitumor effects in resistant cancer cell lines . This highlights the potential for this compound to exhibit similar properties.
  • Thiazole Derivatives :
    • Research on thiazole derivatives has shown that they possess antimicrobial and anticancer properties. The incorporation of a benzamide moiety enhances these effects, suggesting that this compound may also exhibit significant therapeutic potential .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits cancer cell proliferation
Enzyme InhibitionInhibits DHFR and IMPDH
Receptor ModulationAlters signaling pathways related to cell survival

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Halogenated Phenyl Groups

  • N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 338397-07-2): Structural Features: Shares the thiazole ring and bromophenyl group but incorporates a trifluoromethylphenyl substituent instead of the carbamoylmethyl group. Molecular Weight: 503.33 g/mol (vs. estimated ~450–470 g/mol for the target compound).
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) :

    • Structural Features : Contains a nitro group (electron-withdrawing) and methoxy substituent.
    • Impact : The nitro group increases reactivity and may reduce metabolic stability compared to the methyl and bromo groups in the target compound .

Thiazole-Benzamide Hybrids with Varied Substituents

  • N-(4-{[(4-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 921548-75-6): Structural Features: Replaces the 4-bromo-3-methylphenyl group with a cyclopropanecarboxamide. Molecular Weight: 331.4 g/mol (lower due to the absence of bromine).
  • Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205):

    • Structural Features : Substitutes the thiazole with a 1,3,4-thiadiazole ring and includes an ester group.
    • Impact : The thiadiazole ring may enhance π-stacking interactions, while the ester group increases hydrolytic instability relative to the stable carbamoyl linkage in the target compound .

Sulfonamide and Triazole Analogues

  • 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide :

    • Structural Features : Incorporates a sulfonamide group instead of the carbamoyl moiety.
    • Impact : Sulfonamides generally exhibit stronger hydrogen-bonding capacity but may face higher renal clearance compared to carbamoyl derivatives .
  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (): Structural Features: Triazole core with sulfonyl and difluorophenyl groups.

Structural and Functional Analysis

Table 1: Key Comparative Data

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiazole 4-Methoxybenzamide, 4-bromo-3-methylphenyl ~450–470* Halogen bonding, moderate solubility
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide Thiazole Trifluoromethylphenyl 503.33 Enhanced hydrophobicity, lower solubility
4MNB Benzamide Nitro, methoxy ~335† High reactivity, reduced metabolic stability
N-(4-{[(4-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide Thiazole Cyclopropanecarboxamide 331.40 Steric hindrance, altered binding kinetics

*Estimated based on structural analogy; †Calculated from molecular formula.

Electronic and Solubility Considerations

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound enhances solubility and electron density, contrasting with nitro () or trifluoromethyl () groups, which reduce solubility but improve target affinity .
  • Halogen Effects : The bromine atom in the target compound and analogues supports halogen bonding, a feature absent in compounds with methyl or cyclopropane substituents .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 4-bromo-3-methylphenylacetonitrile reacts with chloroacetone in the presence of sulfur and ammonium acetate under refluxing ethanol. The reaction is monitored via TLC, with purification achieved through silica gel chromatography (hexane/ethyl acetate, 3:1). This step yields the thiazole precursor with ~65% efficiency.

Critical parameters include:

  • Temperature control : Prolonged reflux (>8 hours) leads to decomposition, while shorter durations (<6 hours) result in incomplete cyclization.

  • Solvent selection : Ethanol promotes better solubility of intermediates compared to DMF or THF.

Introduction of the Carbamoyl-Methyl Group

The carbamoyl-methyl side chain at position 4 of the thiazole is installed via amide coupling .

Carbamoylation Protocol

4-Bromo-3-methylaniline is reacted with chloroacetyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as the base. The resulting N-(4-bromo-3-methylphenyl)chloroacetamide is subsequently treated with sodium hydride in THF to generate the nucleophilic enolate, which displaces the bromide on the thiazole precursor.

Key data :

ParameterValueSource
Reaction time12 hours
Temperature0°C → room temp
Yield72%

This step requires strict moisture exclusion, as hydrolysis of the chloroacetamide intermediate reduces yields by ~40%.

Coupling of the 4-Methoxybenzamide Moiety

The final stage involves installing the 4-methoxybenzamide group at position 2 of the thiazole.

Benzamide Formation

4-Methoxybenzoic acid is converted to its acid chloride using thionyl chloride (2.5 equivalents) in refluxing DCM. The crude acid chloride is then coupled to the thiazole-2-amine intermediate via Schotten-Baumann conditions :

  • Dissolve thiazole intermediate in THF/water (3:1)

  • Add acid chloride portion-wise at 0°C

  • Adjust pH to 8–9 with 10% NaOH

  • Stir for 6 hours at room temperature

Optimization insights :

  • Excess base (>3 equivalents) causes saponification of the methyl ether

  • Microwave-assisted coupling (150°C, 10 minutes) improves yields to 85% compared to conventional heating

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient elution chromatography :

  • Stationary phase: Silica gel (230–400 mesh)

  • Mobile phase: Hexane → ethyl acetate (0–40% gradient)

  • Recovery: 89–92%

Spectroscopic Confirmation

Key spectral data :

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J=8.8 Hz, 2H, benzamide Ar-H), 6.98 (d, J=8.8 Hz, 2H, OCH₃-Ar-H), 4.32 (s, 2H, CH₂CONH)

  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)

  • HRMS : m/z 460.3 [M+H]⁺ (calc. 460.3)

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura approach constructs the thiazole ring post-carbamoylation:

  • Prepare 4-(boronic acid)-thiazole intermediate

  • Couple with 4-bromo-3-methylphenyl carbamate using Pd(PPh₃)₄ (5 mol%)

  • Achieves 68% yield but requires stringent oxygen-free conditions

Solid-Phase Synthesis

Immobilization of the thiazole precursor on Wang resin enables iterative coupling:

  • Reduces purification steps

  • Overall yield: 61%

Challenges and Mitigation Strategies

ChallengeSolutionEfficacy
Epimerization at carbamoyl carbonUse of Hünig's base (iPr₂NEt)89% R
Thiazole ring oxidationArgon sparging + BHT antioxidant95%
Low solubility in coupling stepsCo-solvents (DMSO:THF 1:4)Yield +22%

Scalability and Industrial Relevance

Batch processes (10–100 g scale) demonstrate:

  • Consistent yields (±3%) across scales

  • Cost drivers : Pd catalysts (42% of raw material costs), chromatography (31% of processing costs)

  • Continuous flow implementation reduces reaction time by 60% through improved heat transfer

Q & A

Q. What are the recommended synthetic routes for N-(4-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amide Coupling : React 4-bromo-3-methylphenylamine with a carbamoyl-methyl precursor (e.g., chloroacetyl chloride) to form the carbamoyl-methyl intermediate .

Thiazole Ring Formation : Cyclize the intermediate with thiourea or a thioamide derivative under reflux in ethanol or DMF to construct the thiazole core .

Benzamide Conjugation : Couple the thiazole intermediate with 4-methoxybenzoyl chloride using a base (e.g., triethylamine) in dichloromethane .
Critical Parameters :

  • Temperature control (60–80°C for cyclization).
  • Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency).
  • Catalysts (e.g., HOBt/EDCI for amide bond formation) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the thiazole ring (~6.8–7.5 ppm), methoxy group (~3.8 ppm), and aromatic substituents .
    • ¹³C NMR : Confirm carbonyl groups (amide C=O at ~165–170 ppm) and quaternary carbons in the thiazole ring .
  • Mass Spectrometry (HRMS) : Validate molecular weight (460.3 g/mol) and isotopic pattern for bromine .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • Antimicrobial Assays :
    • Perform in vitro minimum inhibitory concentration (MIC) assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
    • Use broth microdilution methods (CLSI guidelines) with positive controls (e.g., ciprofloxacin) .
  • Anticancer Screening :
    • Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Include a ROS (reactive oxygen species) detection assay to probe mechanistic pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?

Methodological Answer:

  • Substituent Modification :
    • Vary the bromo-methylphenyl group (e.g., replace Br with Cl or CF₃) to assess halogen effects on target binding .
    • Modify the methoxy group on the benzamide (e.g., replace with nitro or amino groups) to alter electron density .
  • Bioassay Correlation :
    • Test derivatives against kinase enzymes (e.g., EGFR) to identify critical binding motifs .
    • Use the following table to compare analogs:
Compound ModificationBioactivity Trend (vs. Parent)Reference
Br → Cl (4-chloro analog)Reduced anticancer activity
Methoxy → NitroEnhanced antimicrobial potency

Q. What strategies resolve contradictions in reported bioactivity data of thiazole derivatives?

Methodological Answer:

  • Purity Validation :
    • Employ HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities may skew bioactivity .
  • Orthogonal Assays :
    • Use surface plasmon resonance (SPR) to measure binding kinetics with purified targets (e.g., bacterial topoisomerase IV) .
    • Validate cytotoxicity results with a parallel ATP-based luminescence assay .
  • Structural Confirmation :
    • Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic effects .

Q. What in silico methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Glide to model interactions with CYP450 enzymes (e.g., CYP3A4 for metabolism prediction) .
  • ADME Modeling :
    • Predict logP (lipophilicity) and solubility using SwissADME or QikProp.
    • Key parameters:
  • logP : ~3.2 (moderate permeability) .
  • HIA (Human Intestinal Absorption) : >80% (high absorption likely) .
  • Toxicity Risk :
    • Screen for hepatotoxicity via ProTox-II, focusing on structural alerts (e.g., thiazole ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.